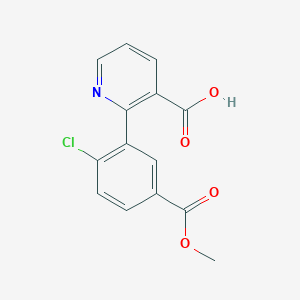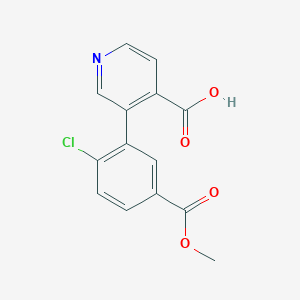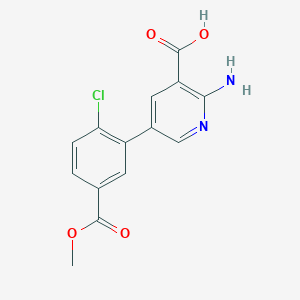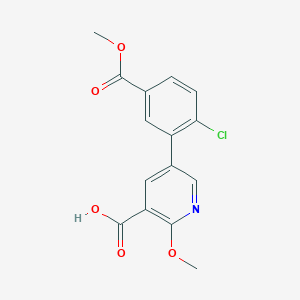
2-(2-Chloro-5-methoxycarbonylphenyl)nicotinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloro-5-methoxycarbonylphenyl)nicotinic acid, 95% (2CMPN) is an organic compound that belongs to the class of organonitrogen compounds. It is a white crystalline solid with a melting point of 116-118°C and a molecular weight of 260.62 g/mol. 2CMPN is a versatile compound and has a wide range of applications in research, laboratory, and industrial settings.
Mechanism of Action
2-(2-Chloro-5-methoxycarbonylphenyl)nicotinic acid, 95% is a versatile compound that can act as a catalyst in various reactions. It is known to be a strong Lewis acid and can be used to catalyze the hydrolysis of esters, amides, and other organic compounds. It can also be used as a catalyst in the synthesis of polymers, as well as in the synthesis of heterocyclic compounds.
Biochemical and Physiological Effects
2-(2-Chloro-5-methoxycarbonylphenyl)nicotinic acid, 95% has been studied for its biochemical and physiological effects. It has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have a variety of effects on the central nervous system, including improved cognitive function, increased alertness, and improved memory.
Advantages and Limitations for Lab Experiments
2-(2-Chloro-5-methoxycarbonylphenyl)nicotinic acid, 95% is a versatile compound that can be used in a variety of laboratory experiments. It is relatively easy to synthesize and can be stored for long periods of time without degradation. It is also relatively inexpensive and can be used in a wide range of reactions. The main limitation of 2-(2-Chloro-5-methoxycarbonylphenyl)nicotinic acid, 95% is that it is highly toxic and should be handled with care.
Future Directions
2-(2-Chloro-5-methoxycarbonylphenyl)nicotinic acid, 95% has a wide range of potential applications in the fields of medicine, agriculture, and industry. Future research could focus on the use of 2-(2-Chloro-5-methoxycarbonylphenyl)nicotinic acid, 95% in the synthesis of more complex compounds, such as peptides, peptidomimetics, and other biologically active compounds. It could also be used in the development of new drugs and agrochemicals, as well as in the development of new fluorescent dyes and food additives. Additionally, further research could be conducted on its biochemical and physiological effects, as well as its potential toxicity.
Synthesis Methods
2-(2-Chloro-5-methoxycarbonylphenyl)nicotinic acid, 95% can be synthesized through a multi-step reaction involving the condensation of 2-chloro-5-methoxycarbonylphenylacetic acid and nicotinic acid. The reaction is carried out in the presence of anhydrous sodium acetate and acetic acid at a temperature of 75-80°C. The reaction is then quenched with water and the product is purified by recrystallization.
Scientific Research Applications
2-(2-Chloro-5-methoxycarbonylphenyl)nicotinic acid, 95% is widely used in scientific research for a variety of purposes. It has been used in the synthesis of various pharmaceuticals and agrochemicals, as well as in the production of fluorescent dyes, food additives, and other organic compounds. It has also been used in the synthesis of peptides, peptidomimetics, and other biologically active compounds.
properties
IUPAC Name |
2-(2-chloro-5-methoxycarbonylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c1-20-14(19)8-4-5-11(15)10(7-8)12-9(13(17)18)3-2-6-16-12/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTVHZCGPULPPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=C(C=CC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80688320 |
Source


|
| Record name | 2-[2-Chloro-5-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261949-82-9 |
Source


|
| Record name | 2-[2-Chloro-5-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-6-hydroxynicotinic acid, 95%](/img/structure/B6394055.png)


![2-[4-(Ethoxycarbonyl)-3-fluorophenyl]nicotinic acid, 95%](/img/structure/B6394078.png)

![2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]isonicotinic acid, 95%](/img/structure/B6394103.png)






